Benzyl chloroacetate
Overview
Description
Benzyl chloroacetate is an organic compound with the molecular formula C₉H₉ClO₂. It is an ester formed from benzyl alcohol and chloroacetic acid. This compound is known for its use in organic synthesis and as an intermediate in the production of various chemicals .
Mechanism of Action
Benzyl chloroacetate, also known as benzyl 2-chloroacetate, is a chemical compound with the molecular formula C9H9ClO2 . This compound is used in various chemical reactions and has several implications in the field of organic chemistry .
Target of Action
It is known to be used in the synthesis of monoesters of phosphonoacetic acid and as a reagent in the total syntheses of certain compounds .
Mode of Action
This compound is an ester and is often involved in reactions with amines . In these reactions, it can act as an acylating agent, transferring its acyl group to the amine. This results in the formation of an amide and the release of a chloride ion .
Biochemical Pathways
Its reactions with amines could potentially influence pathways involving these compounds .
Pharmacokinetics
As a laboratory chemical, it is primarily used in controlled experimental settings .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific reaction it is involved in. For instance, in reactions with amines, it can lead to the formation of amides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to handle this compound in a well-ventilated area to avoid respiratory irritation . Furthermore, it should be stored in a tightly closed container to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that benzyl chloroacetate may be used in the synthesis of monoesters of phosphonoacetic acid . It can also be used in the synthesis of N-benzoyl-glycyl-hydroxyl acetic acid, an ester substrate for carboxypeptidase Y catalyzed peptide synthesis .
Cellular Effects
It is known that this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known that this compound can be used as a reagent in the total syntheses of the (±)-di-O-methyl ethers of the norlignans sequirin-A, agatharesinol, and hinokiresinol, and of (±)-tri-O-methyl sequirin-E .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 90 °C/1 mmHg (lit.) and a density of 1.215 g/mL at 25 °C (lit.) .
Dosage Effects in Animal Models
It is known that this compound is moderately toxic by intraperitoneal route .
Metabolic Pathways
It is known that this compound may be used in the synthesis of monoesters of phosphonoacetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl chloroacetate can be synthesized through the esterification of benzyl alcohol with chloroacetic acid under azeotropic conditions. This reaction typically involves the removal of water to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, this compound is produced by the direct esterification of benzyl alcohol and monochloroacetic acid. The reaction is carried out under azeotropic conditions to ensure the efficient removal of water, thus driving the reaction towards the formation of the ester .
Chemical Reactions Analysis
Types of Reactions: Benzyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form benzyl alcohol and chloroacetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: This reaction requires water and a base, such as sodium hydroxide.
Transesterification: Catalysts such as acids or bases are used to facilitate the exchange of ester groups.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzyl esters.
Hydrolysis: Products are benzyl alcohol and chloroacetic acid.
Transesterification: Various esters depending on the alcohol used in the reaction.
Scientific Research Applications
Benzyl chloroacetate has several applications in scientific research:
Comparison with Similar Compounds
- Benzyl bromoacetate
- Methyl chloroacetate
- Ethyl chloroacetate
- Phenyl bromoacetate
- tert-Butyl chloroacetate
Comparison: Benzyl chloroacetate is unique due to its specific reactivity profile, which is influenced by the presence of both the benzyl and chloroacetate groups. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications .
Properties
IUPAC Name |
benzyl 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGXBRHOWDEKQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059689 | |
Record name | Benzyl 2-chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140-18-1 | |
Record name | Phenylmethyl 2-chloroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzyl chloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl chloroacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8061 | |
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Record name | Acetic acid, 2-chloro-, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl 2-chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylmethyl chloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.910 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzyl chloroacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B52EJ32AB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Benzyl chloroacetate serves as a crucial building block in the total synthesis of naturally occurring compounds. For example, it plays a key role in synthesizing (±)-di-O-methyl ethers of norlignans like agatharesinol, sequirin-A, and hinokiresinol, found in coniferae. [] The compound's reactivity allows for controlled modifications and the introduction of desired functional groups, ultimately leading to the target molecules.
A: Yes, this compound is a valuable starting material for synthesizing various phosphonoacetic acid (PA) analogues. [] These analogues, including monoesters of PA, exhibit antiviral activity, particularly against herpes simplex virus (HSV). The flexibility of this compound's structure allows for modifications leading to potent antiviral agents.
A: this compound readily reacts with imidazole to produce imidazol-1-yl-acetic acid. [] This particular acid is a vital precursor in synthesizing zoledronic acid, a potent bisphosphonate medication used to treat bone diseases. This highlights the compound's utility in constructing complex molecules with significant therapeutic potential.
A: Research indicates that the solvent choice significantly impacts the synthesis of quaternary ammonium salts using this compound. [] Ethanol emerged as a superior solvent compared to acetone and ethyl acetate, resulting in significantly higher yields exceeding 91%. This highlights the importance of optimizing reaction conditions for efficient synthesis.
A: X-ray crystallography studies on derivatives like 2‐[Bis(4‐methoxyphenyl)methyl]benzyl chloroacetate provide detailed insights into the molecule's three-dimensional structure. [] This information is crucial for understanding its reactivity, interactions with other molecules, and potential applications in material science.
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